An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenylacetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)phenylacetic acid, an important fluorinated building block in chemical synthesis. The trifluoromethyl group significantly influences the molecule's electronic characteristics, reactivity, and lipophilicity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details its chemical identity, quantitative physicochemical data, the experimental protocols for their determination, and its role in synthetic applications.
Chemical and Physical Identity
2-(Trifluoromethyl)phenylacetic acid, also known as (α,α,α-Trifluoro-o-tolyl)acetic acid, is a white to off-white crystalline solid at room temperature.[1][3] Its identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | 2-(Trifluoromethyl)phenylacetic acid |
| Synonyms | (α,α,α-Trifluoro-o-tolyl)acetic acid, [2-(Trifluoromethyl)phenyl]acetic acid |
| CAS Number | 3038-48-0[1] |
| Molecular Formula | C₉H₇F₃O₂[1] |
| Molecular Weight | 204.15 g/mol [1] |
| InChI Key | TYOCDHCKTWANIR-UHFFFAOYSA-N |
| SMILES String | OC(=O)Cc1ccccc1C(F)(F)F |
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME). The key quantitative data for 2-(Trifluoromethyl)phenylacetic acid are summarized below.
| Property | Value | Reference |
| Melting Point | 98 - 104 °C | [1][3] |
| Boiling Point | 272 °C | [3] |
| Acid Dissociation Constant (pKa) | 4.08 | [3] |
| Partition Coefficient (logP) | 2.49 | [3] |
| Water Solubility | Very soluble | [3] |
| Appearance | White to almost white powder/crystal | [1] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for measuring melting point, pKa, and logP.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, as impurities tend to depress and broaden the melting range. A common method involves a digital melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, solid 2-(Trifluoromethyl)phenylacetic acid is placed in a glass capillary tube, which is sealed at one end.[4][5] The tube is tapped gently to pack the solid into the closed end, typically to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is inserted into the heating block of a melting point apparatus, such as a DigiMelt or Mel-Temp.[4]
-
Approximate Determination (Optional): If the melting point is unknown, a rapid heating rate (e.g., 10-20 °C per minute) is used to quickly find an approximate melting range.[4]
-
Precise Determination: A new sample is prepared. The apparatus is heated to a temperature about 15-20 °C below the approximate melting point.[5] The heating rate is then slowed to about 1-2 °C per minute to allow for thermal equilibrium.[4]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.[7]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) measures the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.[8]
Protocol:
-
Apparatus Calibration: A pH meter or potentiometer is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]
-
Solution Preparation: A solution of 2-(Trifluoromethyl)phenylacetic acid is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often with a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[9]
-
Titration Setup: The solution is placed in a vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[9] The solution may be purged with nitrogen to remove dissolved CO₂.[9]
-
Titration Process: A standardized strong base titrant (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments.[9]
-
Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[9] This process continues until the pH change becomes minimal, well past the equivalence point.
-
Data Analysis: The collected data (pH vs. volume of titrant) is plotted to generate a titration curve. The pKa is the pH value at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the inflection point on the titration curve.[9]
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. It is a key measure of lipophilicity. The shake-flask method is the gold standard for logP determination.[10]
Protocol:
-
Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases.[11][12] The mixture is then allowed to separate completely.
-
Sample Preparation: A known amount of 2-(Trifluoromethyl)phenylacetic acid is dissolved in one of the pre-saturated phases (or added to the biphasic mixture).[11]
-
Partitioning: The mixture is agitated (e.g., by a rotator or shaker) for a sufficient period (e.g., 1 hour) to ensure equilibrium is reached.[11] The temperature should be kept constant.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]
Applications and Synthetic Role
The unique properties imparted by the trifluoromethyl group make 2-(Trifluoromethyl)phenylacetic acid a versatile intermediate in various fields.[1] Its primary applications are in the synthesis of pharmaceuticals and agrochemicals, where it can enhance metabolic stability, lipophilicity, and biological target interactions.[1][2][15]
It serves as a key building block for:
-
Pharmaceuticals: Notably in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), potential antithrombotics, and lipoxygenase inhibitors.[15]
-
Agrochemicals: Used in the formulation of effective herbicides and pesticides.[1][15]
-
Material Science: Explored for creating advanced materials like coatings and polymers that require enhanced chemical resistance.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. enamine.net [enamine.net]
- 12. agilent.com [agilent.com]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. 2-(Trifluoromethyl)phenylacetic Acid [myskinrecipes.com]
